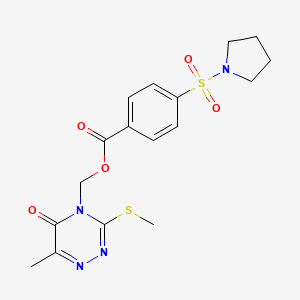![molecular formula C20H18N6O3S B2504040 N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-41-4](/img/structure/B2504040.png)
N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions, starting from readily available precursors. The reactions are carefully designed to construct the desired molecular structure. The process often involves multiple steps, each requiring specific reagents and conditions1.Molecular Structure Analysis
The structure of a molecule can be analyzed using various techniques. X-ray crystallography can provide a detailed 3D structure of the molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can also provide structural information23.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and possible transformations4.Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, and reactivity. Techniques like infrared spectroscopy and UV-Vis spectroscopy can provide information about the types of bonds in the molecule7.科学的研究の応用
Synthesis and Biological Assessment
The compound N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide falls within the category of fused heterocyclic 1,2,4-triazoles. These compounds have garnered interest due to their diverse biological properties. Recent research has focused on developing novel compounds in this category and assessing their biological effects (Karpina et al., 2019).
Antioxidant Abilities
Compounds related to N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their antioxidant abilities. Notably, certain derivatives have shown significant antioxidant capacity, surpassing common antioxidants like ascorbic acid (Shakir et al., 2017).
Modification for Anticancer Properties
Modifications of related compounds have been explored to enhance their anticancer effects. For example, replacing the acetamide group in similar compounds has led to derivatives with potent antiproliferative activities against various human cancer cell lines and reduced toxicity (Wang et al., 2015).
Synthesis and Characterization
The synthesis and characterization of derivatives containing 1,2,4-triazole, as well as 1,3,4-thiadiazole rings, have been an area of interest. This research provides insights into the structural properties of these compounds, which is crucial for understanding their biological activities (El‐Sayed et al., 2008).
Structural Studies
Further structural studies of 1,2,4-triazole derivatives have been conducted to comprehend their molecular structures. This research is vital for the development of new compounds with potential biological activities (Artime et al., 2018).
Safety And Hazards
The safety profile of a compound is assessed through toxicology studies. This can involve in vitro tests (e.g., on cells in a petri dish) and in vivo tests (e.g., on animals). The goal is to identify any potential risks to humans, such as toxicity, carcinogenicity, or environmental hazards8910.
将来の方向性
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-14-3-4-16(17(11-14)29-2)22-19(27)12-30-20-24-23-18-6-5-15(25-26(18)20)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTYMLBKNPWKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)



![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)



![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)